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1H-Imidazole-1-acetic acid, 2,4-dimethyl-

CXCR3 antagonism Chemokine receptor modulation Heterocyclic linker SAR

1H-Imidazole-1-acetic acid, 2,4-dimethyl- (CAS 182143-31-3), also known as 2-(2,4-dimethylimidazol-1-yl)acetic acid, is a disubstituted imidazole-acetic acid derivative with molecular formula C7H10N2O2 and molecular weight 154.17 g/mol. The compound belongs to the imidazolyl carboxylic acid class, featuring a 2,4-dimethyl substitution pattern on the imidazole ring with an N1-linked acetic acid side chain.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 182143-31-3
Cat. No. B062651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-1-acetic acid, 2,4-dimethyl-
CAS182143-31-3
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CN(C(=N1)C)CC(=O)O
InChIInChI=1S/C7H10N2O2/c1-5-3-9(4-7(10)11)6(2)8-5/h3H,4H2,1-2H3,(H,10,11)
InChIKeyINHLHOCBGYPAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-1-acetic acid, 2,4-dimethyl- (CAS 182143-31-3): Structural Identity and Compound Class for Procurement Decision-Making


1H-Imidazole-1-acetic acid, 2,4-dimethyl- (CAS 182143-31-3), also known as 2-(2,4-dimethylimidazol-1-yl)acetic acid, is a disubstituted imidazole-acetic acid derivative with molecular formula C7H10N2O2 and molecular weight 154.17 g/mol [1]. The compound belongs to the imidazolyl carboxylic acid class, featuring a 2,4-dimethyl substitution pattern on the imidazole ring with an N1-linked acetic acid side chain. Its computed physicochemical descriptors include an XLogP3 of 0.5, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 55.12 Ų [1]. This compound functions primarily as a versatile synthetic building block and key intermediate, most notably documented in the preparation of CXCR3 chemokine receptor modulators as disclosed in US patent application US20090030012A1 [2].

Why Generic Substitution of 1H-Imidazole-1-acetic acid, 2,4-dimethyl- (CAS 182143-31-3) Fails: The Critical Role of Regiospecific Methyl Substitution


Simple substitution with the unsubstituted parent compound (imidazole-1-acetic acid, CAS 22884-10-2) or alternative dimethyl regioisomers such as the 4,5-dimethyl variant (CAS 731016-38-9) is not functionally equivalent for procurement purposes. The 2,4-dimethyl pattern is structurally unique: the methyl group at the 2-position sits adjacent to both the ring nitrogen (N3) and the acetic acid side chain at N1, directly modulating the imidazole ring's basicity, metal-coordination geometry, and steric environment around the carboxylic acid [1]. In contrast, the 4,5-dimethyl regioisomer leaves the 2-position unsubstituted, preserving an exposed C–H adjacent to N3 and creating a fundamentally different hydrogen-bonding and coordination profile . This regiospecificity is functionally demonstrated in US20090030012A1, where the 2,4-dimethylimidazol-1-yl-acetyl moiety is explicitly selected as a distinct linker scaffold alongside 3,5-dimethylpyrazol and 3,5-dimethyltriazol alternatives for CXCR3 receptor modulation—a choice that would be impossible with other regioisomers [2]. Additionally, the 2,4-dimethyl substitution elevates the computed logP by approximately 1 log unit relative to the unsubstituted parent (XLogP3 0.5 vs. ALOGPS logP −0.56), substantially altering solubility, membrane partitioning, and formulation behavior [1][3].

Quantitative Differentiation Evidence for 1H-Imidazole-1-acetic acid, 2,4-dimethyl- (CAS 182143-31-3) Versus Closest Analogs


Patent-Documented Heterocyclic Selectivity: 2,4-Dimethylimidazole Acetyl vs. Pyrazole and Triazole Linkers in CXCR3 Modulation

In US patent application US20090030012A1, the (2,4-dimethyl-1H-imidazol-1-yl)acetyl moiety is explicitly employed as a structurally distinct linker in CXCR3 receptor modulators. The patent discloses compound 8, 2-(3,5-di-tert-butyl-4-methoxyphenyl)-6-{1-[(2,4-dimethyl-1H-imidazol-1-yl)acetyl]-4-piperidinyl}pyridine, and compound 20, its structural congener, in parallel with analogs bearing (3,5-dimethyl-1H-pyrazol-1-yl)acetyl and (3,5-dimethyl-1,2,4-triazol-1-yl)acetyl linkers [1]. This constitutes a direct intramural comparison: within a single patent document and a unified synthetic program, the 2,4-dimethylimidazole heterocycle was selected as one of three distinct azole linkers for systematic SAR exploration of CXCR3 antagonism [1]. The 2,4-dimethyl substitution pattern on imidazole is non-interchangeable with 3,5-dimethylpyrazole or 3,5-dimethyltriazole due to differences in ring size, nitrogen count, hydrogen-bonding capacity, and dipole moment orientation.

CXCR3 antagonism Chemokine receptor modulation Heterocyclic linker SAR

Lipophilicity Shift: 2,4-Dimethyl Substitution Elevates logP by Approximately 1.1 Units Over the Unsubstituted Parent

The introduction of two methyl groups at the 2- and 4-positions of the imidazole ring produces a substantial increase in computed lipophilicity compared to the unsubstituted parent compound. The target compound has a computed XLogP3 of 0.5 (PubChem) [1], while the unsubstituted imidazole-1-acetic acid (CAS 22884-10-2) has a predicted ALOGPS logP of −0.56 and a ChemAxon logP of −1.3 (HMDB) [2]. Using the most conservative comparison (XLogP3 0.5 vs. ALOGPS logP −0.56), this represents a ΔlogP of approximately +1.06, corresponding to roughly an order-of-magnitude increase in octanol-water partition coefficient. The 4,5-dimethyl regioisomer (CAS 731016-38-9) has a computed LogP of 0.58450 , which is similar in magnitude but the regioisomeric difference (2,4- vs. 4,5-) means the logP is achieved through a different spatial distribution of hydrophobic surface area.

Lipophilicity ADME profiling Membrane permeability

Regioisomeric Differentiation: 2,4-Dimethyl vs. 4,5-Dimethyl Imidazole Acetic Acid – Distinct Steric and Electronic Profiles

The 2,4-dimethylation pattern positions a methyl substituent at the carbon between the two ring nitrogens (C2), directly adjacent to the N1-acetic acid attachment point. This creates a sterically encumbered environment around the carboxylic acid side chain and electronically modifies the imidazole ring through the electron-donating effect of the 2-methyl group in close proximity to N3. In contrast, the 4,5-dimethyl regioisomer (CAS 731016-38-9) bears methyl groups at the C4 and C5 positions remote from the acetic acid tether, leaving the C2 position between N1 and N3 unsubstituted and available for hydrogen bonding or metal coordination . The 2,4-dimethyl variant also differs from 2-(2,5-dimethyl-1H-imidazol-4-yl)acetic acid (CAS 933740-47-7), where the acetic acid is attached at C4 rather than N1, representing a fundamentally different connectivity (C-linked vs. N-linked acetic acid) . These regioisomeric distinctions are critical because imidazole-acetic acid derivatives are documented to function as zinc-binding pharmacophores in enzyme inhibition (e.g., TAFIa inhibitors and HDAC inhibitors), where the precise geometry of the imidazole ring relative to the carboxylic acid determines metal-chelation capacity and enzyme selectivity [1].

Regioisomerism Coordination chemistry Metal binding

Zwitterionic Character: Imidazole-1-acetic Acid Scaffold Exists as a Zwitterion in Solid State and Solution, with Methyl Substitution Modulating the Acid-Base Equilibrium

X-ray crystallographic analysis has demonstrated that imidazol-1-ylacetic acid (the unsubstituted parent, CAS 22884-10-2) exists as a zwitterion in the solid state, with the carboxylic acid deprotonated and the imidazole ring protonated [1]. The parent compound has a predicted pKa (strongest acidic) of 3.49 and pKa (strongest basic) of 6.8, yielding a zwitterionic species at physiological pH [2]. The 2,4-dimethyl substitution is expected to modulate this equilibrium: the electron-donating 2-methyl group adjacent to both N3 and the N1-acetic acid tether increases the imidazole ring's basicity (elevating the conjugate acid pKa) while the 4-methyl group exerts a lesser, remote inductive effect. For the 4,5-dimethyl regioisomer (CAS 731016-38-9), the predicted pKa of the carboxylic acid is 3.39 ± 0.10 , slightly more acidic than the parent (3.49), consistent with the electron-donating effect of the remote methyl groups. The 2,4-dimethyl variant, with a methyl adjacent to the acetic acid side chain, is expected to exhibit a subtly different pKa profile due to through-space electrostatic interactions between the 2-methyl group and the carboxylate.

Zwitterion Solid-state structure pKa modulation

Procurement-Relevant Application Scenarios for 1H-Imidazole-1-acetic acid, 2,4-dimethyl- (CAS 182143-31-3)


CXCR3 Chemokine Receptor Modulator Synthesis: A Patent-Validated Building Block for Immunomodulatory Drug Discovery

In US20090030012A1, the (2,4-dimethyl-1H-imidazol-1-yl)acetic acid scaffold is employed as the carboxylic acid precursor for constructing acetyl-piperidinyl-pyridine CXCR3 receptor modulators (specifically Compounds 8 and 20) [1]. The 2,4-dimethylimidazole ring serves as a critical heterocyclic recognition element distinct from the pyrazole and triazole alternatives tested within the same patent program. Procurement of this specific building block enables the synthesis of the exact compounds disclosed in the patent for CXCR3 antagonist screening, target validation, and lead optimization efforts in inflammatory and autoimmune disease research. Attempting to substitute the 3,5-dimethylpyrazole or 3,5-dimethyltriazole acetic acid analogs would produce different chemotypes with altered CXCR3 binding profiles.

Regioisomer-Specific Imidazole-Acetic Acid SAR Libraries for Metalloenzyme Inhibitor Discovery

The imidazole-acetic acid scaffold has established precedent as a zinc-binding pharmacophore in activated thrombin-activatable fibrinolysis inhibitor (TAFIa) programs, where appropriately substituted imidazole acetic acids such as compound 10j demonstrated potent TAFIa inhibition with selectivity over related carboxypeptidases CPA, CPN, and CPM [2]. The 2,4-dimethyl substitution pattern provides a distinct steric and electronic environment at the imidazole ring that differs from the 4,5-dimethyl and mono-methyl variants, enabling systematic exploration of regioisomer-dependent metalloenzyme inhibition. This compound is the specific regioisomer required when SAR studies demand a C2-methyl substituent adjacent to the N1-acetic acid tether to probe steric tolerance and electronic effects at the metal-coordination site.

Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Featuring 2,4-Dimethylimidazole Cores

With a molecular weight of 154.17 Da, a single carboxylic acid handle for amide/ester coupling, and a computed logP of 0.5 indicating balanced hydrophilicity-lipophilicity [3], 1H-imidazole-1-acetic acid, 2,4-dimethyl- is well-suited as a fragment or building block in FBDD and DEL construction. The 2,4-dimethylimidazole core provides two methyl groups for hydrophobic contacts and potential metabolic shielding, while the N1-acetic acid enables straightforward conjugation to amine-functionalized scaffolds, solid supports, or DNA linkers. The compound's regioisomeric identity (2,4- vs. 4,5-dimethyl) must be specified at procurement because downstream library members inherit the precise spatial arrangement of methyl substituents, which determines target binding.

Physicochemical Property Calibration: When Elevated logP and Reduced Aqueous Solubility Are Required Relative to the Unsubstituted Parent

For structure-property relationship (SPR) studies where increased lipophilicity is desired compared to the unsubstituted imidazole-1-acetic acid (ALOGPS logP −0.56, water solubility 7.71 g/L) [4], the 2,4-dimethyl derivative (XLogP3 0.5) [3] provides approximately a 10-fold increase in predicted octanol-water partitioning. This property shift is particularly relevant for projects requiring enhanced membrane permeability or reduced aqueous solubility for formulation purposes. The 2,4-dimethyl regioisomer must be specifically sourced rather than the 4,5-dimethyl variant because, despite their similar computed logP values, the spatial distribution of hydrophobic surface area differs between the two regioisomers, potentially affecting crystal packing, protein binding, and metabolic stability.

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